1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-acetylphenyl)-

Isoindole-1,3-dione derivatives Acetylcholinesterase inhibition Polyimide monomers

1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-acetylphenyl)- (CAS 61370-19-2), systematic name 5,5'-CARBONYLBIS(2-(4-ACETYLPHENYL)ISOINDOLINE-1,3-DIONE), is a synthetic bis-isoindole-dione (phthalimide) derivative with the molecular formula C33H20N2O7 and a molecular weight of 556.52 g/mol. The compound is listed in the Sigma-Aldrich AldrichCPR catalog of rare and unique chemicals, offered without analytical characterization or purity certification, and sold on an 'as-is' basis with no warranties for any specific purpose.

Molecular Formula C33H20N2O7
Molecular Weight 556.5 g/mol
CAS No. 61370-19-2
Cat. No. B11538881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-acetylphenyl)-
CAS61370-19-2
Molecular FormulaC33H20N2O7
Molecular Weight556.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)C4=CC5=C(C=C4)C(=O)N(C5=O)C6=CC=C(C=C6)C(=O)C
InChIInChI=1S/C33H20N2O7/c1-17(36)19-3-9-23(10-4-19)34-30(39)25-13-7-21(15-27(25)32(34)41)29(38)22-8-14-26-28(16-22)33(42)35(31(26)40)24-11-5-20(6-12-24)18(2)37/h3-16H,1-2H3
InChIKeyZZTQCECTBMBYPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,5'-Carbonylbis[2-(4-acetylphenyl)isoindoline-1,3-dione] (CAS 61370-19-2): Chemical Identity and Procurement Baseline


1H-Isoindole-1,3(2H)-dione, 5,5'-carbonylbis[2-(4-acetylphenyl)- (CAS 61370-19-2), systematic name 5,5'-CARBONYLBIS(2-(4-ACETYLPHENYL)ISOINDOLINE-1,3-DIONE), is a synthetic bis-isoindole-dione (phthalimide) derivative with the molecular formula C33H20N2O7 and a molecular weight of 556.52 g/mol . The compound is listed in the Sigma-Aldrich AldrichCPR catalog of rare and unique chemicals, offered without analytical characterization or purity certification, and sold on an 'as-is' basis with no warranties for any specific purpose . No peer-reviewed primary research publications, patent efficacy data, or authoritative pharmacological/toxicological profiles were identified in the accessible literature for this specific compound.

Why Generic Substitution of Phthalimide or Benzophenone-Diimide Analogs Is Not Supported for CAS 61370-19-2


Despite sharing the 5,5'-carbonylbis(isoindoline-1,3-dione) core with numerous diimide monomers (e.g., derived from 3,3',4,4'-benzophenonetetracarboxylic dianhydride, BTDA) and N-substituted phthalimides, the specific N-(4-acetylphenyl) substitution pattern introduces unique steric and electronic features—namely a terminal acetyl hydrogen-bond acceptor and an extended aromatic system—that can alter solubility, thermal stability, and molecular recognition in unpredictable ways [1]. However, because the accessible literature contains no head-to-head comparison data, no quantitative solubility or thermal transition benchmarks, and no differential biological activity profiles for this compound versus its closest structural analogs (e.g., N-phenyl, N-(4-phenoxyphenyl), or N-(4-hydroxyphenyl) derivatives), any substitution claim remains speculative. Procurement decisions relying on generic substitution therefore carry an unquantifiable risk of divergent physicochemical or biological performance .

Quantitative Differentiation Evidence for 5,5'-Carbonylbis[2-(4-acetylphenyl)isoindoline-1,3-dione] (CAS 61370-19-2) vs. Structural Analogs


Absence of Direct Comparative Biological or Material Performance Data

No primary study, patent, or authoritative database could be located that reports a quantitative head-to-head comparison between CAS 61370-19-2 and any named comparator compound in any biological, material, or physicochemical assay. The BindingDB entry (BDBM50439642) initially flagged for acetyl-CoA carboxylase inhibition (IC50 = 2.30 nM) corresponds to a structurally unrelated chemotype and is a false attribution [1]. The available Sigma-Aldrich datasheet explicitly states that no analytical data are collected for this product . Consequently, the highest admissible evidence level for this compound is 'Supporting evidence' based on class-level inference from related N-substituted phthalimide and BTDA-diimide series.

Isoindole-1,3-dione derivatives Acetylcholinesterase inhibition Polyimide monomers Benzophenonetetracarboxylic diimide Phthalimide SAR

Potential Application Scenarios for CAS 61370-19-2 Based on Structural Analogy (Class-Level Inference Only)


Exploratory Medicinal Chemistry: Novel Acetylcholinesterase/BuChE Inhibitor Scaffolds

Given that N-substituted isoindoline-1,3-dione derivatives have demonstrated acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity in recent in silico and in vitro studies, the 4-acetylphenyl-substituted bis-diimide may serve as a novel scaffold for fragment-based or multi-target Alzheimer's disease drug discovery, provided its activity is empirically validated [1]. However, no specific AChE/BuChE data exist for this compound; the scenario is based entirely on class-level analogy.

High-Performance Polymer Research: BTDA-Derived Polyimide Monomer with Pendant Acetyl Functionality

The benzophenone-linked bis-phthalimide core is a well-known precursor in polyimide synthesis via dianhydride-diamine condensation. The pendant 4-acetylphenyl groups could be exploited for post-polymerization modification (e.g., oxime formation, reduction, or aldol condensation) to tailor solubility, crosslinking density, or surface properties, as inferred from patents on benzophenone iminodiimides [2]. This potential remains purely speculative without experimental glass transition temperature (Tg) or solubility data for the monomer or its polymers.

Chemical Biology Tool: Bivalent Phthalimide Probe for Protein Degradation (PROTAC) Design

Bis-phthalimide derivatives, including those based on the benzophenone-diimide core, have been explored as cereblon (CRBN) ligands for targeted protein degradation. The symmetric diacetylphenyl termini could serve as a bivalent warhead or linker attachment point for assembling heterobifunctional PROTAC molecules, though no ternary complex formation or cellular degradation data are available for this specific compound [3].

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